molecular formula C21H18N2O9S B10881307 2-(3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate

2-(3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate

Cat. No.: B10881307
M. Wt: 474.4 g/mol
InChI Key: QFNFHYFXJBFYCE-UHFFFAOYSA-N
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Description

2-(3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate is a complex organic compound that features a combination of nitrophenyl, oxoethyl, isoindolyl, and methylsulfonyl groups

Preparation Methods

The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the nitrophenyl intermediate: This can be achieved through nitration of a suitable phenyl precursor.

    Introduction of the oxoethyl group: This step involves the addition of an oxoethyl group to the nitrophenyl intermediate under controlled conditions.

    Formation of the isoindolyl intermediate: This can be synthesized through a cyclization reaction involving suitable precursors.

    Coupling of intermediates: The final step involves coupling the nitrophenyl-oxoethyl intermediate with the isoindolyl-methylsulfonyl intermediate under specific reaction conditions to form the target compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various nucleophiles or electrophiles.

Scientific Research Applications

2-(3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand the interactions of complex organic molecules with biological systems.

    Industrial Applications: The compound may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate involves its interaction with molecular targets and pathways in biological systems. The nitrophenyl group can participate in redox reactions, while the isoindolyl and methylsulfonyl groups can interact with specific enzymes or receptors. These interactions can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Similar compounds to 2-(3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate include:

    2-(3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)propanoate: This compound has a similar structure but with a propanoate group instead of a butanoate group.

    2-(3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)pentanoate: This compound has a pentanoate group instead of a butanoate group.

    2-(3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)hexanoate: This compound has a hexanoate group instead of a butanoate group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C21H18N2O9S

Molecular Weight

474.4 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)-4-methylsulfonylbutanoate

InChI

InChI=1S/C21H18N2O9S/c1-33(30,31)10-9-17(22-19(25)15-7-2-3-8-16(15)20(22)26)21(27)32-12-18(24)13-5-4-6-14(11-13)23(28)29/h2-8,11,17H,9-10,12H2,1H3

InChI Key

QFNFHYFXJBFYCE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCC(C(=O)OCC(=O)C1=CC(=CC=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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